(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
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Overview
Description
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with diphenylamino and pyridinyl groups, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromo-4’-(diphenylamino)biphenyl and a suitable boronic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the biphenyl derivative with 4-(pyridin-4-yl)benzaldehyde in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) due to its electron-donating properties.
Photovoltaics: Employed in organic photovoltaic cells as a donor material.
Biology and Medicine
Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Applied in the synthesis of advanced materials with specific electronic properties.
Catalysis: Used as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of (Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its role in electronic devices and biological systems. The compound’s electron-donating properties enhance its performance in organic electronics and photovoltaics.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde
- 4-Bromo-4’-(diphenylamino)biphenyl
Uniqueness
(Z)-3-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile stands out due to its combination of diphenylamino and pyridinyl groups, which confer unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and photovoltaic cells.
Properties
Molecular Formula |
C38H27N3 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(Z)-3-[4-[4-(N-phenylanilino)phenyl]phenyl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C38H27N3/c39-28-35(33-17-15-31(16-18-33)34-23-25-40-26-24-34)27-29-11-13-30(14-12-29)32-19-21-38(22-20-32)41(36-7-3-1-4-8-36)37-9-5-2-6-10-37/h1-27H/b35-27+ |
InChI Key |
JUAVKLVXACBYLL-ROMHNNFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
Origin of Product |
United States |
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